molecular formula C7H14N4 B7868984 1-(3-Azidopropyl)pyrrolidine

1-(3-Azidopropyl)pyrrolidine

Cat. No.: B7868984
M. Wt: 154.21 g/mol
InChI Key: LCMFZELIFNFHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Azidopropyl)pyrrolidine is a chemical compound with the molecular formula C7H14N4 It consists of a pyrrolidine ring attached to a three-carbon chain ending in an azide group

Preparation Methods

The synthesis of 1-(3-Azidopropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-azidopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

1-(3-Azidopropyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions:

    Reduction Reactions: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide for cycloaddition reactions. Major products formed from these reactions include triazoles and amines .

Scientific Research Applications

1-(3-Azidopropyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Azidopropyl)pyrrolidine primarily involves its reactivity with other chemical species. The azide group is highly reactive and can form covalent bonds with various substrates through cycloaddition and substitution reactions. These reactions enable the compound to modify other molecules, which can be exploited in various applications, such as drug development and material science .

Comparison with Similar Compounds

Similar compounds to 1-(3-Azidopropyl)pyrrolidine include other azide-containing pyrrolidines and azidopropyl derivatives. For example:

    1-(2-Azidoethyl)pyrrolidine: Similar structure but with a two-carbon chain instead of three.

    1-(3-Azidopropyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific chain length and the presence of the pyrrolidine ring, which can influence its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

1-(3-azidopropyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c8-10-9-4-3-7-11-5-1-2-6-11/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMFZELIFNFHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Azidopropyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(3-Azidopropyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(3-Azidopropyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(3-Azidopropyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(3-Azidopropyl)pyrrolidine
Reactant of Route 6
1-(3-Azidopropyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.